molecular formula C19H14N4O4S B11090018 4-Nitro-N-[4-oxo-2-(2-thienyl)-1,4-dihydro-3(2H)-quinazolinyl]benzamide

4-Nitro-N-[4-oxo-2-(2-thienyl)-1,4-dihydro-3(2H)-quinazolinyl]benzamide

Cat. No.: B11090018
M. Wt: 394.4 g/mol
InChI Key: JNARMAVHLRLXGF-UHFFFAOYSA-N
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Description

4-Nitro-N-[4-oxo-2-(2-thienyl)-1,4-dihydro-3(2H)-quinazolinyl]benzamide: is a heterocyclic organic compound with a complex structure. Let’s break it down:

    Thienyl: Refers to the thieno ring, a five-membered heterocycle containing sulfur and carbon atoms.

    Quinazolinyl: Indicates the quinazoline ring, a bicyclic system with a benzene ring fused to a pyrimidine ring.

    4-Nitro: The nitro group (NO₂) is attached at the 4-position of the benzamide.

Preparation Methods

The synthetic routes for this compound involve intricate steps. One common method is the condensation reaction between 2-aminothiophenol and 2-nitrobenzoyl chloride. The reaction proceeds as follows:

2-aminothiophenol+2-nitrobenzoyl chloride4-Nitro-N-[4-oxo-2-(2-thienyl)-1,4-dihydro-3(2H)-quinazolinyl]benzamide\text{2-aminothiophenol} + \text{2-nitrobenzoyl chloride} \rightarrow \text{this compound} 2-aminothiophenol+2-nitrobenzoyl chloride→this compound

Industrial production methods may vary, but they typically optimize yield and purity.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: The nitro group can be reduced to an amino group.

    Substitution: The thienyl and quinazolinyl rings are susceptible to electrophilic and nucleophilic substitutions.

    Common Reagents: Reagents like hydrazine, hydrogenation catalysts, and acid chlorides are used.

    Major Products: Reduction of the nitro group yields the corresponding amino derivative.

Scientific Research Applications

    Medicine: Its derivatives exhibit antitumor, antiviral, and anticonvulsant properties.

    Chemistry: Used as a building block for novel compounds.

    Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a similar scaffold.

    Bleomycin and Tiazofurin: Antineoplastic drugs featuring thiazole rings.

Properties

Molecular Formula

C19H14N4O4S

Molecular Weight

394.4 g/mol

IUPAC Name

4-nitro-N-(4-oxo-2-thiophen-2-yl-1,2-dihydroquinazolin-3-yl)benzamide

InChI

InChI=1S/C19H14N4O4S/c24-18(12-7-9-13(10-8-12)23(26)27)21-22-17(16-6-3-11-28-16)20-15-5-2-1-4-14(15)19(22)25/h1-11,17,20H,(H,21,24)

InChI Key

JNARMAVHLRLXGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CS3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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